molecular formula C16H14ClF3N2O B2511693 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide CAS No. 955975-71-0

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide

Cat. No. B2511693
CAS RN: 955975-71-0
M. Wt: 342.75
InChI Key: FNBUYXDNGZZTJT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Translocator Protein Imaging in Glioblastoma Multiforme

Translocator protein (TSPO) imaging, utilizing compounds like 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide, is a promising approach in neuro-oncology, specifically for glioblastoma multiforme (GBM). A study by Jensen et al. (2015) compares TSPO imaging using 123I-CLINDE SPECT against 18F-FET PET and gadolinium-enhanced MR imaging. Preliminary results suggest TSPO brain imaging in GBM may offer superior prediction of tumor progression at follow-up, highlighting its potential utility in clinical settings including presurgical planning and radiotherapy (Jensen et al., 2015).

Environmental Exposure and Toxicity Studies

The compound's derivatives, including similar trifluoromethyl pyridines, have been investigated for their environmental impact and toxicity. Tao et al. (2022) reported on the toxicity profile of a related compound, 5-amino-2-(trifluoromethyl)pyridine, which shares structural similarities, underscoring the importance of understanding chemical toxicity in industrial settings. This study highlights the need for caution in handling such compounds due to potential adverse effects like methemoglobinemia and toxic encephalopathy, thereby contributing to safety regulations and guidelines (Tao et al., 2022).

Drug Metabolism and Pharmacokinetics

Research into the metabolism of pharmaceutical compounds that contain the 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl] moiety, like L-735,524, provides insight into drug development and optimization. Balani et al. (1995) explored the metabolites of L-735,524, a potent HIV-1 protease inhibitor, identifying major metabolic pathways crucial for enhancing drug efficacy and reducing toxicity. Such studies are essential for drug design, enabling the development of more effective and safer therapeutic agents (Balani et al., 1995).

Novel Anti-inflammatory Agents

Investigations into novel non-steroidal anti-inflammatory compounds, like ST-679, which features structurally related pyridinyl moieties, demonstrate the application of such chemicals in developing new therapies. Annunziato and di Renzo (1993) conducted a bioequivalence study comparing tablet and capsule formulations, illustrating the potential of these compounds in treating inflammation with improved pharmacokinetic profiles. This research contributes to the broader field of anti-inflammatory drug development, offering alternatives to current treatments with potentially fewer side effects or improved efficacy (Annunziato & di Renzo, 1993).

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O/c1-10(11-5-3-2-4-6-11)22-15(23)8-14-13(17)7-12(9-21-14)16(18,19)20/h2-7,9-10H,8H2,1H3,(H,22,23)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBUYXDNGZZTJT-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.